Phosphoryl fluoride

Molecular structure Bonding Electron diffraction

Phosphoryl fluoride (CAS 13478-20-1), also known as phosphorus oxyfluoride (POF₃), is a colorless, toxic inorganic gas and a key member of the phosphoryl halide family. It is characterized by its tetrahedral molecular geometry around a central phosphorus atom bonded to one oxygen and three fluorine atoms, with a dipole moment of 1.76 D.

Molecular Formula F3OP
Molecular Weight 103.968 g/mol
CAS No. 13478-20-1
Cat. No. B078662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoryl fluoride
CAS13478-20-1
Molecular FormulaF3OP
Molecular Weight103.968 g/mol
Structural Identifiers
SMILESO=P(F)(F)F
InChIInChI=1S/F3OP/c1-5(2,3)4
InChIKeyFFUQCRZBKUBHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoryl Fluoride (POF₃) CAS 13478-20-1: Procurement-Focused Overview of a Reactive Inorganic Gas


Phosphoryl fluoride (CAS 13478-20-1), also known as phosphorus oxyfluoride (POF₃), is a colorless, toxic inorganic gas and a key member of the phosphoryl halide family [1]. It is characterized by its tetrahedral molecular geometry around a central phosphorus atom bonded to one oxygen and three fluorine atoms, with a dipole moment of 1.76 D [2]. POF₃ serves as a versatile precursor and reactive building block in advanced chemical synthesis, primarily for introducing both fluorine and phosphoryl (PO) groups into organic and inorganic frameworks . Its applications span the synthesis of organofluorine compounds like fluorophosphates, which are critical in pharmaceutical and agrochemical development, as well as in materials science for chemical vapor deposition (CVD) of specialty thin films .

Why Generic Substitution Fails for Phosphoryl Fluoride (CAS 13478-20-1) Procurement


Direct substitution of phosphoryl fluoride (POF₃) with its heavier analogs, such as phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃), is generally not feasible due to fundamental differences in physical state, reactivity, and the nature of the reaction products. POF₃ is a gas at room temperature with a boiling point of -39.7 °C [1], while POCl₃ is a liquid (b.p. 105.8 °C), leading to significant disparities in handling, metering, and reaction engineering, especially for gas-phase or CVD processes. Chemically, the superior electronegativity of fluorine compared to chlorine or bromine results in a significantly shorter and stronger P=O bond in POF₃ [2], altering its electrophilicity and reaction kinetics. More critically, the relative hydrolysis stability differs; POF₃ hydrolyzes more slowly than its analogs [3], a property that can be crucial for achieving controlled, stepwise reactions or for specific environmental fate outcomes. Consequently, substituting POF₃ with another phosphoryl halide will lead to different reaction rates, potentially divergent product distributions, and requires entirely different equipment and safety protocols.

Phosphoryl Fluoride (CAS 13478-20-1): Quantitative Differentiation Evidence for Scientific Selection


Phosphoryl Fluoride's P=O Bond Length is Quantifiably Shorter than Heavier Analogs

Phosphoryl fluoride (POF₃) possesses a significantly shorter phosphorus-oxygen double bond compared to its heavier homologs, phosphoryl chloride (POCl₃) and phosphoryl bromide (POBr₃). This structural difference is a direct consequence of the high electronegativity of fluorine, which increases the s-character of the P=O bond [1]. The P=O bond length in POF₃ is determined to be the shortest in the series [1], reflecting a stronger bond and distinct electronic environment at the phosphorus center compared to POCl₃ and POBr₃.

Molecular structure Bonding Electron diffraction Spectroscopy

POF₃ Hydrolyzes More Slowly Than Other Phosphoryl Halides, Enabling Controlled Stepwise Reactions

Relative to other phosphoryl halides like phosphoryl chloride (POCl₃) and phosphoryl bromide (POBr₃), phosphoryl fluoride (POF₃) demonstrates weaker hydrolysis ability [1]. This reduced hydrolytic lability allows for stepwise hydrolysis to form intermediate species such as monofluorophosphate and difluorophosphate before ultimately converting to orthophosphate [1]. In contrast, POCl₃ and POBr₃ hydrolyze more rapidly and aggressively.

Hydrolysis Reactivity Phosphoryl halides Class comparison

POF₃ Hydrolysis Rate Can Be Accelerated by >1000x Using γ-Alumina as a Heterogeneous Catalyst

The homogeneous hydrolysis of phosphoryl fluorides can be dramatically accelerated in a heterogeneous system using Woelm chromatographic γ-alumina. Research shows that the hydrolysis of phosphoryl fluorides is accelerated approximately 1800 to 3000 times relative to the corresponding homogeneous reaction in solution [1]. This effect is specific to phosphoryl fluorides and is quantitatively distinct from acyl fluorides, which show a much lower acceleration factor of 250–350 times under identical conditions [1].

Catalysis Hydrolysis kinetics Heterogeneous reactions Alumina

POF₃ Exhibits Higher P=O Stretching Frequency (ν₁) Compared to POCl₃ and POBr₃

The strength of the phosphorus-oxygen bond is reflected in its vibrational stretching frequency in the infrared spectrum. Phosphoryl fluoride (POF₃) exhibits a significantly higher P=O stretching frequency (ν₁) of 1416.6 cm⁻¹ compared to 1312.9 cm⁻¹ for phosphoryl chloride (POCl₃) and 1285 cm⁻¹ for phosphoryl iodide (POI₃) [1]. This data quantitatively corroborates the structural inference of a stronger, shorter P=O bond in POF₃.

Infrared spectroscopy Vibrational spectroscopy Bond strength Molecular analysis

POF₃ Demonstrates Unique NIST-Standardized Thermochemical Properties for Process Modeling

Phosphoryl fluoride possesses uniquely defined thermochemical properties that are essential for rigorous process design and thermodynamic modeling. Its gas-phase standard enthalpy of formation (ΔfH°gas) is -1254.25 kJ/mol and its standard entropy (S°gas, 1 bar) is 285.41 J/(mol·K), as listed in the authoritative NIST database [1]. These values are specific to POF₃ and cannot be assumed from any analog, forming the basis for calculating reaction energetics, heat loads, and equilibrium constants for any process involving this compound.

Thermochemistry Process engineering NIST data Enthalpy of formation

Synthesis Route from POCl₃ and HF Achieves 90% Yield with SbCl₅ Catalysis

A high-yielding industrial synthesis route for phosphoryl fluoride has been established, involving the reaction of phosphoryl chloride (POCl₃) with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) as a catalyst [1]. The reaction, conducted at a temperature of 50-65 °C followed by fractional distillation, affords POF₃ in a 90% yield [1]. This represents a well-defined, high-efficiency pathway that directly contrasts with alternative syntheses which may suffer from side reactions and lower yields.

Synthesis methodology Yield optimization Catalysis Industrial production

Phosphoryl Fluoride (CAS 13478-20-1): Targeted Research and Industrial Application Scenarios


Selective Synthesis of Fluorophosphates via Controlled Stepwise Hydrolysis

Researchers requiring difluorophosphate or monofluorophosphate intermediates should prioritize phosphoryl fluoride. Its relatively weaker hydrolysis ability compared to POCl₃ or POBr₃ allows for the controlled, stepwise addition of water to generate these specific anionic species [1]. This contrasts with the rapid and complete hydrolysis of heavier analogs, which precludes the isolation of analogous partially halogenated intermediates. This property is essential for synthesizing specialized ligands, electrolytes, or for mechanistic studies in phosphorylation chemistry.

Analytical Method Development Utilizing Heterogeneous Alumina-Accelerated Hydrolysis

In analytical workflows for detecting or quantifying organofluorophosphates, the unique alumina-accelerated hydrolysis of POF₃ can be leveraged as a diagnostic tool. The quantitative acceleration factor of 1800-3000x on γ-alumina vs. homogeneous conditions is specific to phosphoryl fluorides, and significantly greater than the 250-350x acceleration observed for acyl fluorides [2]. This allows for the design of specific, rapid, and selective pre-treatment or detection schemes for phosphoryl fluoride-based analytes or metabolites, differentiating them from other fluoride-containing compounds.

Gas-Phase Process Engineering and Chemical Vapor Deposition (CVD)

For applications requiring precise, high-purity delivery of a reactive phosphorus-fluorine-oxygen source in the gas phase, POF₃ is the preferred reagent due to its physical state and defined thermochemistry. Its boiling point of -39.7 °C and well-characterized thermodynamic properties (e.g., ΔfH°gas = -1254.25 kJ/mol) [3] enable accurate metering and process modeling, which is not possible with the liquid or solid analogs POCl₃ or POI₃. This is critical for CVD of metal phosphate or fluorophosphate thin films , where control over precursor flux and reaction energetics dictates film quality and uniformity.

Spectroscopic Identification and Quality Control of Phosphoryl Halide Mixtures

In production or research environments where mixtures of phosphoryl halides may be present, infrared spectroscopy provides a definitive, quantitative method for identifying and quantifying POF₃. Its distinct and highest P=O stretching frequency at 1416.6 cm⁻¹ allows it to be easily resolved from the bands of POCl₃ (1312.9 cm⁻¹) and POBr₃ (1297.9 cm⁻¹) [4]. This enables rapid, non-destructive quality control and process monitoring, ensuring material purity and correct reagent identity without the need for more complex analytical techniques.

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